molecular formula C8H10BrN3O B13992468 4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine

4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine

Cat. No.: B13992468
M. Wt: 244.09 g/mol
InChI Key: ZFAYEFKCNOSRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position, a methoxy group at the 6-position, and an azetidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Azetidinyl Substitution: The azetidinyl group can be introduced through nucleophilic substitution reactions involving azetidine and suitable leaving groups on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group may enhance binding affinity to these targets, while the bromine and methoxy groups can influence the compound’s electronic properties and reactivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yl)morpholine hydrochloride
  • 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
  • 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids

Uniqueness

4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the azetidinyl group provides a distinct structural feature that can influence the compound’s biological activity and chemical reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

4-(azetidin-3-yl)-5-bromo-6-methoxypyrimidine

InChI

InChI=1S/C8H10BrN3O/c1-13-8-6(9)7(11-4-12-8)5-2-10-3-5/h4-5,10H,2-3H2,1H3

InChI Key

ZFAYEFKCNOSRES-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1Br)C2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.